molecular formula C14H18N2O4 B091677 alpha-Ribazole CAS No. 132-13-8

alpha-Ribazole

Cat. No. B091677
CAS RN: 132-13-8
M. Wt: 278.3 g/mol
InChI Key: HLRUKOJSWOKCPP-SYQHCUMBSA-N
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Description

Alpha-Ribazole is a 1-ribosylbenzimidazole and a dimethylbenzimidazole . It plays a role as an Escherichia coli metabolite and a mouse metabolite . It is also a natural product found in Euglena gracilis .


Synthesis Analysis

Alpha-Ribazole is involved in the synthesis of cobamides . It is converted to alpha-Ribazole phosphate (alpha-RP) during this process . In Listeria innocua, a new pathway for the synthesis of alpha-RP has been discovered that circumvents the lack of CobT . The cblT and cblS genes of L. innocua encode an alpha-Ribazole transporter and an alpha-Ribazole kinase respectively .


Molecular Structure Analysis

The molecular formula of alpha-Ribazole is C14H18N2O4 . The molecular weight is 278.30 g/mol .


Chemical Reactions Analysis

Alpha-Ribazole is a fluorescent marker for the liquid chromatographic determination of vitamin B12 in foodstuffs . It is also involved in the synthesis of cobamides .


Physical And Chemical Properties Analysis

Alpha-Ribazole has a molecular weight of 278.30 g/mol . Its molecular formula is C14H18N2O4 .

Scientific Research Applications

  • Isolation and Characterization : α-R is isolated from vitamin B12 hydrolysates using boronate affinity chromatography for the purpose of studying the proteins that scavenge α-R from the environment and convert it to the pathway intermediate α-RP. This isolation is crucial for understanding the biochemical pathways and interactions related to α-R in organisms (Mattes & Escalante‐Semerena, 2018).

  • Enzyme Function Studies : Understanding the structure and function of enzymes like nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT) from Salmonella typhimurium that plays a central role in the synthesis of alpha-ribazole. The insights from these studies aid in comprehending how α-R is synthesized and its role in the lower ligand of cobalamin (Cheong, Escalante‐Semerena, & Rayment, 1999).

  • Bifunctional Enzyme Study : The bifunctional α-ribazole-P (α-RP) phosphatase, adenosylcobinamide (AdoCbi) amidohydrolase CbiS enzyme from Methanopyrus kandleri AV19, is studied for its role in the biochemical pathway. This enzyme is significant in the AdoCbi salvaging and α-RP phosphatase activity, providing insights into the metabolic functions of α-R in archaea and bacteria (Woodson & Escalante‐Semerena, 2006).

  • Activation and Function of α-Riboside : Understanding the kinetics and mechanism of α-riboside activation by α-ribazole kinase (CblS) from Geobacillus kaustophilus and studying the enzyme's specificity for α-N-linked ribosides. This research provides valuable information on the biochemical pathways involving α-R and its role in the synthesis of cobamides (Mattes, Malalasekara, & Escalante‐Semerena, 2021).

Mechanism of Action

Alpha-Ribazole impacts prokaryotic and protist communities in oceanic systems . The supply of Vitamin B12 and alpha-Ribazole enhances heterotrophic prokaryotic production and alters the composition of these communities .

properties

IUPAC Name

(2S,3R,4S,5R)-2-(5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(19)12(18)11(5-17)20-14/h3-4,6,11-14,17-19H,5H2,1-2H3/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRUKOJSWOKCPP-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030606
Record name alpha-Ribazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Ribazole

CAS RN

132-13-8
Record name α-Ribazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ribazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ribazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-RIBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENA499945F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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